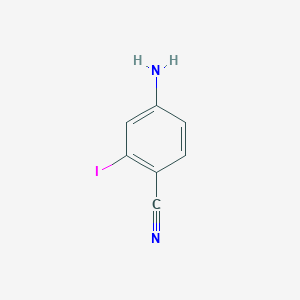

4-Amino-2-iodobenzonitrile

Description

Significance of Aryl Halides and Aminonitriles in Organic Synthesis Research

Aryl halides, organic compounds where a halogen atom is directly attached to an aromatic ring, are fundamental pillars of organic synthesis. bakhtiniada.rulookchem.com Their importance stems largely from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. bakhtiniada.ru These palladium-catalyzed transformations are cornerstones of modern chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. bakhtiniada.runih.gov The reactivity of aryl halides is influenced by the nature of the halogen, with iodides being the most reactive, a property that allows for milder reaction conditions. bakhtiniada.ru This reactivity makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. bakhtiniada.ru

Similarly, aminonitriles are a class of bifunctional compounds that have been recognized as valuable synthetic precursors for over a century. cymitquimica.com Possessing both an amino group and a nitrile group, they exhibit dual reactivity. The nitrile group can be hydrolyzed to a carboxylic acid (as in the Strecker synthesis of amino acids), reduced to an amine, or converted to a ketone, while the amino group provides a site for N-alkylation, acylation, and participation in the formation of heterocyclic rings. echemi.comresearchgate.net This versatility makes aminonitriles key intermediates in the synthesis of nitrogen-containing heterocycles, alkaloids, and peptidomimetics. cymitquimica.combldpharm.com

Strategic Importance of 4-Amino-2-iodobenzonitrile as a Synthetic Intermediate

This compound emerges as a strategically important synthetic intermediate precisely because it combines the functionalities of both an aryl iodide and an aromatic aminonitrile within a single, trifunctional scaffold. The specific arrangement of the amino, iodo, and nitrile groups on the benzene (B151609) ring allows for a high degree of control and selectivity in synthetic transformations.

The compound's structure features:

An iodo group at the 2-position, which is highly activated for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

An amino group at the 4-position, which can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a handle for building larger structures. echemi.com

A nitrile group , which can be transformed into various other functional groups and can participate in cyclization reactions. echemi.com

This unique combination allows chemists to perform sequential reactions, selectively addressing one functional group while leaving the others intact for subsequent steps. For instance, the iodo group can be used in a Suzuki coupling to form a new carbon-carbon bond, followed by a reaction involving the amino group to construct a heterocyclic ring. This modular approach is highly valuable in the synthesis of complex target molecules, particularly in medicinal chemistry and materials science. It is considered a valuable building block in the development of novel therapeutics. chemshuttle.comcymitquimica.com

Table 1: Physicochemical Properties of this compound Note: Some properties are based on calculated data and should be considered as estimates.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 300627-48-9 | bldpharm.com |

| Molecular Formula | C₇H₅IN₂ | echemi.com |

| Molecular Weight | 244.03 g/mol | echemi.com |

| Density (calculated) | 2.0±0.1 g/cm³ | echemi.com |

| Boiling Point (calculated) | 328.3°C at 760 mmHg | echemi.com |

| Flash Point (calculated) | 152.3±26.5 °C | echemi.com |

| Refractive Index (calculated) | 1.705 | echemi.com |

Overview of Contemporary Research Avenues for this compound

Current research leverages the unique reactivity of the this compound scaffold and related structures in several advanced synthetic applications. A significant area of focus is the construction of complex heterocyclic systems, which are prevalent in biologically active molecules.

One prominent research avenue involves its use in palladium-catalyzed cascade reactions . For example, research on the closely related 2-iodobenzonitrile (B177582) has shown its utility in synthesizing 4-aminoquinazolines through a cascade process involving amide oxime ethers. bakhtiniada.rubakhtiniada.ru This type of reaction, where multiple bonds are formed in a single operation, is a hallmark of modern, efficient synthesis. The presence of the additional amino group in this compound offers further opportunities to diversify the products of such cascade reactions.

The compound is also a key player in the field of medicinal chemistry . Specifically, it has been identified as a building block for molecules designed to interact with the androgen receptor. cymitquimica.com This highlights its role in the development of potential therapeutics. The synthesis of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality, has utilized this compound as an intermediate to create targeted protein degraders.

Furthermore, the high reactivity of the aryl iodide moiety makes this compound an ideal substrate for exploring and developing new catalytic methods . Research into novel palladium catalysts, including photoresponsive systems for Suzuki coupling reactions, often employs reactive substrates like iodobenzonitriles to test the limits of catalytic efficiency and scope. researchgate.net The development of methods for regioselective functionalization and domino reactions also represents a vibrant area of contemporary research where this intermediate is of significant interest. sigmaaldrich.com

Table 2: Synthetic Applications and Reaction Types of this compound

| Application / Reaction Type | Description | Key Functional Groups Involved | Source(s) |

|---|---|---|---|

| Cross-Coupling Reactions | Serves as an electrophilic partner in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) to form C-C bonds. | Iodo | |

| Heterocycle Synthesis | Acts as a precursor for building fused ring systems like quinazolines and carbazoles. | Amino, Nitrile, Iodo | bakhtiniada.rubakhtiniada.rusigmaaldrich.com |

| Medicinal Chemistry | Used as a key building block for synthesizing biologically active molecules, such as androgen receptor ligands. | Entire Scaffold | cymitquimica.com |

| Cascade Reactions | Participates in multi-step, one-pot transformations to rapidly build molecular complexity. | Amino, Nitrile, Iodo | bakhtiniada.rubakhtiniada.ru |

| Nucleophilic Substitution | The amino group can act as a nucleophile in various bond-forming reactions. | Amino | echemi.com |

| Nitrile Group Transformations | The nitrile can be converted to amines, carboxylic acids, or ketones. | Nitrile | echemi.comresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKGTXAVSVFRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300627-48-9 | |

| Record name | 4-amino-2-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Iodobenzonitrile and Its Derivatives

Established Synthetic Routes and Precursors

Established methods for synthesizing 4-Amino-2-iodobenzonitrile often rely on functional group transformations of readily available precursors. These routes are characterized by their reliability and well-documented procedures.

Synthesis from 4-Nitro-2-iodoaniline and Related Substrates

A primary and well-established route to this compound begins with 4-Nitro-2-iodoaniline. This process involves two key transformations: the introduction of the nitrile group and the reduction of the nitro group.

One common method involves a Sandmeyer-type reaction. 2-Iodo-4-nitroaniline (B1222051) can be treated with sodium nitrite (B80452) to form a diazonium salt intermediate. Subsequent reaction of this salt with a copper(I) cyanide/potassium cyanide (CuCN/KCN) mixture yields 2-iodo-4-nitrobenzonitrile (B3041467). sigmaaldrich.com The final step is the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, to furnish the target compound, this compound. sigmaaldrich.comnih.gov

A summary of this synthetic sequence is as follows:

Diazotization: 4-Nitro-2-iodoaniline is converted to its corresponding diazonium salt.

Cyanation: The diazonium salt is reacted with a cyanide source, typically CuCN, to introduce the nitrile functionality, forming 4-nitro-2-iodobenzonitrile.

Reduction: The nitro group of 4-nitro-2-iodobenzonitrile is reduced to an amino group to yield the final product. nih.gov

This pathway is valuable due to the commercial availability of the starting aniline (B41778) derivative.

Amidation and Nitrile Introduction Strategies

Strategies for synthesizing derivatives often involve amidation of the amino group on the this compound core. For instance, creating an amide linkage can be achieved by reacting this compound with an acyl chloride. A specific example is the reaction with the acid chloride of (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid in tetrahydrofuran, which yields the corresponding (R)-propanamide derivative. nih.gov

Conversely, nitrile introduction strategies are fundamental to the synthesis of the core molecule itself. Beyond the Sandmeyer reaction, direct dehydration of a primary amide is a key method for forming a nitrile. For example, 2-aminobenzamide (B116534) can be chemo-selectively dehydrated to 2-aminobenzonitrile (B23959) using phenylphosphonic dichloride in pyridine (B92270) without needing to protect the amino group. researchmap.jp While this example pertains to an isomer, the principle of amide dehydration is a general strategy for nitrile introduction. researchmap.jp Another approach involves the tandem reaction of aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of triphosgene (B27547) to construct nitriles, which can be applied to precursors of aminobenzonitriles. lidsen.com In some cases, amides can serve as nucleophiles in coupling reactions with 2-halobenzonitriles, leading to N-(2-cyanoaryl)amides, which can then undergo intramolecular cyclization. rsc.org

Advanced and Modern Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient routes utilizing catalytic systems. These approaches often provide higher yields, greater functional group tolerance, and novel reaction pathways.

Palladium-Catalyzed Carbonylation Pathways Involving Iodoanilines

Palladium-catalyzed carbonylation reactions are powerful tools for converting aryl halides into various carbonyl-containing compounds. When applied to 2-iodoaniline (B362364) derivatives, these reactions can lead to a diverse range of products. researchgate.net The outcome is often dependent on the nature of the substituents on the aniline ring and the nucleophiles present. researchgate.net

For example, the palladium-catalyzed carbonylation of 4-substituted 2-iodoanilines can result in different heterocyclic structures. When the substituent at the 4-position is a cyano group, the reaction can lead to the formation of dibenzo[b,f] Current time information in Bangalore, IN.acs.org-diazocine-6,12-dione derivatives. researchgate.net In the presence of primary or secondary amines as nucleophiles, a double carbon monoxide insertion can occur via aminocarbonylation, yielding 2-ketocarboxamides as the major products. researchgate.netscientificlabs.co.uk Other pathways include the synthesis of 2-quinolones through the carbonylative annulation of o-iodoanilines with terminal alkynes and carbon monoxide. nih.gov A one-pot, three-component reaction involving the palladium-catalyzed carbonylation of aryl iodides with trimethylsilylacetonitrile can produce benzoylacetonitrile (B15868) derivatives. nih.gov

| Iodoaniline Substrate | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 4-Cyano-2-iodoaniline | Pd Catalyst, CO | Dibenzo[b,f] Current time information in Bangalore, IN.acs.org-diazocine-6,12-dione | researchgate.net |

| 2-Iodoaniline derivatives | Pd Catalyst, CO, Amines | 2-Ketocarboxamides | researchgate.netscientificlabs.co.uk |

| o-Iodoanilines | Pd Catalyst, CO, Terminal Alkynes | 2-Quinolones | nih.gov |

| Aryl Iodides (general) | Pd Catalyst, CO, Trimethylsilylacetonitrile | Benzoylacetonitriles | nih.gov |

| (N-SO2Py)-2-iodoanilines | Pd Catalyst, CO source, 1,3-Dienes | 2,3-Dihydroquinolin-4(1H)-ones | rsc.org |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. sioc-journal.cn These reactions are used to synthesize a wide array of nitrogen-containing compounds. sioc-journal.cn

In the context of this compound and its derivatives, copper catalysis can be employed in several ways. For instance, a copper-catalyzed domino protocol allows for the synthesis of quinazolin-4(3H)-one derivatives from 2-halobenzonitriles and amides, where an initial C-N coupling is followed by an intramolecular condensation. rsc.org Another example is the copper-catalyzed N-arylation of sulfoximines with 2-iodobenzonitrile (B177582), which can lead to complex heterocyclic systems through unexpected cascade reactions. mdpi.com Furthermore, copper nanoparticles supported on materials like zeolite or titania have been shown to effectively catalyze the coupling of aryl iodides, including 4-iodobenzonitrile (B145841), with various nitrogen heterocycles. researchgate.net

| Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2-Halobenzonitriles, Amides | CuI, NaOH | Quinazolin-4(3H)-ones | rsc.org |

| 2-Iodobenzonitrile, (S)-S-Methyl-S-phenylsulfoximine | CuI, Cs₂CO₃, DMEDA | N-Aryl Sulfoximines / Fused Benzothiazines | mdpi.com |

| 4-Iodobenzonitrile, N-Heterocycles | CuNPs on Zeolite/Titania | N-Aryl Heterocycles | researchgate.net |

| Quinoxalin-2(1H)-ones | Copper Catalyst | 3-Heteroaryl quinoxalin-2(1H)-ones | rsc.org |

Multi-Component Reaction Development (e.g., Domino Condensation/S-Arylation/Heterocyclization)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

A notable example relevant to derivatives of this compound is the copper-promoted domino reaction for synthesizing 2-C-substituted benzothiazoles. This process involves a sequence of condensation, S-arylation, and heterocyclization. rsc.orgacs.org The reaction typically starts with a 2-iodoaniline, which undergoes a copper-catalyzed coupling with a sulfur source (generated in situ from CS₂ and a thiol) and subsequent intramolecular cyclization to form the benzothiazole (B30560) ring. acs.orgacs.org This methodology allows for the creation of diverse benzothiazole derivatives from appropriately substituted 2-iodoanilines, demonstrating a powerful application of domino reactions in modern synthesis. rsc.org

| Reactants | Catalyst/Reagents | Key Steps | Final Product | Reference |

|---|---|---|---|---|

| 2-Iodoanilines, Carbon Disulfide (CS₂), Thiols | CuBr, K₂CO₃ | Condensation, S-Arylation, Heterocyclization | 2-Thio-substituted Benzothiazoles | acs.orgacs.org |

| 2-Amino/haloanilines, CS₂, Amines | Copper Catalyst | Condensation, S-Arylation, Heterocyclization | 2-N-Substituted Benzothiazoles | capes.gov.br |

Directed Ortho-Metalation (DoM) Strategies in Related Systems

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org The core principle of DoM involves the use of a directing metalation group (DMG), which is a substituent on the aromatic ring containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.orgunito.it This coordination facilitates the deprotonation of the proton at the ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles, leading to the exclusive formation of the ortho-substituted product. organic-chemistry.org

The effectiveness of a DMG is related to its ability to act as a Lewis base and chelate the lithium cation. wikipedia.org These groups range in their directing strength, with amides, carbamates, and the cyano group itself being particularly effective. organic-chemistry.org The cyano group (-CN) is classified as a strong DMG, making DoM a highly relevant strategy for the synthesis of substituted benzonitriles. organic-chemistry.org

Recent research has explored DoM in environmentally benign solvents, such as deep eutectic solvents (DESs), to functionalize aromatic amides. unito.it For instance, the use of t-BuLi in a DES has been shown to facilitate efficient ortho-lithiation on N,N-diisopropylbenzamide and its derivatives. unito.it This approach allows for subsequent reactions, such as one-pot sequential ortho-lithiation/Suzuki–Miyaura cross-couplings, to synthesize valuable building blocks. unito.it The choice of the organolithium reagent can be crucial; less sterically hindered reagents may lead to nucleophilic attack at the amide carbonyl instead of ortho-metalation. unito.it DoM is particularly valuable for creating sterically crowded or electronically disfavored substitution patterns that are difficult to achieve through other means. uvm.edu

| DMG Strength | Examples of Directing Groups |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -CN, -OMOM |

| Moderate | -OMe, -NR₂, -CF₃, -F, -Cl |

| Weak | -CH₂O-, -S-, -Ph |

Transition-Metal-Free Approaches for Aryl C-H Bond Functionalization

The functionalization of aryl C-H bonds is a cornerstone of modern organic synthesis, offering a more direct and atom-economical route to complex molecules by avoiding pre-functionalization steps. rsc.orgresearchgate.net While many of these transformations rely on transition-metal catalysts, there is growing interest in developing transition-metal-free alternatives. These methods often employ highly reactive intermediates, such as arynes or radicals, or utilize main-group reagents to activate C-H bonds. rsc.orgnih.gov

One notable transition-metal-free strategy involves the use of arynes, which are highly reactive species generated in situ from precursors like ortho-trimethylsilyl aryltriflates. nih.gov Arynes can activate N-C bonds in various compounds. For example, the reaction of aryl cyanamides with an aryne generated from a triflate precursor in the presence of cesium fluoride (B91410) (CsF) yields 1,2-bifunctional aminobenzonitriles. nih.gov This N-C bond insertion proceeds through an unstable four-membered ring intermediate, which rapidly rearranges to the ortho-disubstituted arene product. nih.gov

Another prominent approach involves radical-mediated C-H functionalization. rsc.org For instance, a phenalenyl-based radical has been successfully used as a catalyst for the direct C-H arylation of various heteroarenes at room temperature without the need for photoactivation. rsc.org This process relies on an organic ligand-based radical to generate an aryl radical, which then engages in the functionalization process. rsc.org Such methods represent a cost-effective alternative to traditional metal-catalyzed reactions. rsc.org Additionally, hypervalent iodine reagents have been employed for metal-free C-H amination of certain heterocyclic systems. acs.org

| Strategy | Reactive Intermediate/Reagent | Substrate Example | Product Type | Source |

|---|---|---|---|---|

| N-C Bond Insertion | Aryne | Aryl Cyanamides | 1,2-Bifunctional Aminobenzonitriles | nih.gov |

| Direct C-H Arylation | Phenalenyl-based Radical | Heteroarenes (e.g., furan, thiophene) | Arylated Heteroarenes | rsc.org |

| ipso-Substitution | Aryne | Aryl Sulfonamides | 2-Amino-biaryls | nih.gov |

| C-H Amination | Hypervalent Iodine | Quinoxalinones | Aminated Quinoxalinones | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce environmental impact and improve safety and efficiency. The synthesis of a polysubstituted aromatic compound like this compound presents opportunities to apply these principles, such as using environmentally benign solvents, developing catalytic processes, and designing reactions with high atom economy.

Development of Environmentally Benign Synthetic Protocols

A key focus of green chemistry is the replacement of volatile, toxic, and hazardous organic solvents with safer alternatives. tandfonline.com Research into the synthesis of related benzonitrile (B105546) and aniline derivatives showcases several innovative and environmentally benign protocols.

One significant advancement is the use of alternative solvent systems. Deep Eutectic Solvents (DESs) have been employed as green reaction media for Directed ortho-Metalation (DoM) reactions, offering an alternative to volatile organic compounds (VOCs). unito.it Similarly, water, often called the universal green solvent, has been utilized as a medium for various reactions. tandfonline.commdpi.com For example, a water extract of agro-waste ash (AWEs) has emerged as a novel green medium for the hydrolysis of nitriles to amides. mdpi.com Polyethylene glycol (PEG), known for being non-toxic, biodegradable, and recyclable, has also been used as both a catalyst and reaction medium for the synthesis of 2-aryl substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes at room temperature. tandfonline.comresearchgate.net

The development of reusable, heterogeneous catalysts is another cornerstone of green synthesis. derpharmachemica.com Indion 190, an inexpensive and recyclable resin, has been shown to be an effective catalyst for a key step in the synthesis of the anticancer drug Enzalutamide, which features a substituted benzonitrile core. derpharmachemica.com Likewise, a recyclable SO3H-carbon catalyst derived from glycerol (B35011) has been developed for the efficient synthesis of tetrazoles from various substituted benzonitriles. ajgreenchem.com Multi-component reactions catalyzed by simple, non-toxic substances like ammonium (B1175870) acetate (B1210297) in ethanol (B145695) also represent a green approach, offering high yields and simple, filtration-based workup procedures. researchgate.net

| Reaction Type | Catalyst/Medium | Key Green Feature(s) | Source |

|---|---|---|---|

| Directed ortho-Metalation | Deep Eutectic Solvents (DESs) | Avoids VOCs, environmentally friendly medium | unito.it |

| Nitrile Hydrolysis | Water Extract of Agro-Waste Ash (AWEs) | Use of waste-derived green medium | mdpi.com |

| Cyclocondensation for Benzothiazoles | Polyethylene Glycol-400 (PEG-400) | Recyclable, non-toxic, biodegradable medium/catalyst | tandfonline.comresearchgate.net |

| Synthesis of Enzalutamide intermediate | Indion 190 Resin | Reusable, heterogeneous, inexpensive catalyst | derpharmachemica.com |

| Multi-component reaction for Imidazo[1,2-a]pyrimidines | Ammonium Acetate / Ethanol | Cheap, non-toxic catalyst; simple workup | researchgate.net |

Atom Economy and Efficiency Considerations in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful and more sustainable. In the synthesis of complex molecules like this compound, maximizing atom economy is a critical goal.

Several modern synthetic strategies are designed to enhance atom economy. C-H bond functionalization is a prime example, as it avoids the use of pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. rsc.orgresearchgate.net Instead of carrying protecting groups or activating groups through a synthesis, C-H activation allows for the direct installation of functional groups onto a simple substrate.

Multi-component reactions (MCRs) are another powerful tool for improving efficiency. researchgate.net By combining three or more reactants in a single operation to form a product that contains portions of all reactants, MCRs significantly increase atom economy and reduce the need for purification of intermediates. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of 4 Amino 2 Iodobenzonitrile Transformations

Mechanistic Pathways of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involving 4-Amino-2-iodobenzonitrile proceed via a well-established two-step addition-elimination mechanism. libretexts.orgresearchgate.net The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine, which is a good leaving group. dalalinstitute.com This attack is facilitated by the presence of the electron-withdrawing nitrile group, which helps to stabilize the intermediate. lumenlearning.com

The first step of the mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This complex is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the nitrile group. lumenlearning.com The aromaticity of the ring is temporarily lost in this step. lumenlearning.com

A general representation of the SNAr mechanism is shown below:

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex

Ar-X + Nu⁻ → [Ar(X)(Nu)]⁻

Step 2: Elimination of Leaving Group

[Ar(X)(Nu)]⁻ → Ar-Nu + X⁻

Elucidation of Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-Catalyzed Cyclization)

Palladium-catalyzed reactions are pivotal in the functionalization of this compound, enabling the construction of complex heterocyclic structures. These reactions often proceed through a series of well-defined steps involving the palladium catalyst.

A common mechanistic cycle for a palladium-catalyzed cyclization might involve the following key steps:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. nih.gov

Migratory Insertion or Transmetalation: Depending on the specific reaction, the next step could be a migratory insertion of an alkene or alkyne into the aryl-palladium bond or a transmetalation step with an organometallic reagent.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the product from the palladium(II) complex, which regenerates the active palladium(0) catalyst. nih.gov

In the context of cyclization reactions, the amino group of this compound can act as an internal nucleophile, attacking a palladium-activated species to form a new ring. For instance, in carbonylative cyclization reactions, carbon monoxide is inserted into the aryl-palladium bond, followed by intramolecular attack by the amino group to form a heterocyclic ketone. researchgate.net

The choice of ligands, bases, and solvents can significantly influence the course of these reactions, sometimes leading to different products. nih.govresearchgate.net For example, the use of different bases can affect the yield of palladium-catalyzed reactions. nih.gov

Exploration of Radical-Mediated Reaction Pathways

Radical-mediated reactions offer an alternative pathway for the transformation of this compound. These reactions involve the generation of radical intermediates, which can then undergo a variety of transformations.

One common method for initiating radical reactions is through the use of a radical initiator or via photoredox catalysis. tesisenred.net In the case of this compound, the carbon-iodine bond can be homolytically cleaved to generate an aryl radical. This radical can then participate in cyclization reactions or intermolecular couplings. nih.gov

For example, a radical cascade strategy could involve the initial formation of an aryl radical from this compound, which then adds to an alkyne or alkene. The resulting radical intermediate can then undergo further reactions, such as cyclization, before being quenched. researchgate.net The use of radical quenchers like TEMPO can help to confirm the involvement of radical intermediates in a reaction mechanism. nih.gov

Base-Mediated Reductive Cyclization Mechanisms

Base-mediated reductive cyclization provides a pathway for the synthesis of heterocyclic compounds from nitro-substituted precursors. While not directly involving this compound, this mechanism is relevant to related structures and highlights a different mode of cyclization. In these reactions, a strong base is used to promote the reductive cyclization of a nitroaryl compound that also contains a tethered ketone or other electrophilic group. acs.org

The mechanism is thought to involve the following steps:

Deprotonation: The base deprotonates a carbon alpha to the ketone, generating an enolate.

Intramolecular Nucleophilic Attack: The enolate then attacks the nitro group intramolecularly.

Reduction and Cyclization Cascade: A series of reduction and cyclization steps ensue, ultimately leading to the formation of the heterocyclic product.

The specific details of the mechanism can vary depending on the substrate and reaction conditions. The scope of this reaction has been explored with various substituted nitrobenzenes. acs.org

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide insights into the factors that control reactivity and selectivity. researchgate.net

For instance, computational studies can be employed to:

Elucidate the structure and stability of Meisenheimer complexes in SNAr reactions.

Model the catalytic cycles of palladium-catalyzed reactions, including the geometries of key intermediates and the energy barriers for each step. researchgate.net

Investigate the potential energy surfaces of radical-mediated reactions to understand the regioselectivity and stereoselectivity of these processes.

Probe the role of solvent molecules in stabilizing transition states and intermediates.

These computational insights complement experimental findings and contribute to a more complete understanding of the reaction mechanisms.

Interactive Data Table: Mechanistic Studies of this compound and Related Compounds

| Reaction Type | Key Mechanistic Feature | Influencing Factors | Relevant Compounds |

| Nucleophilic Aromatic Substitution | Formation of Meisenheimer complex libretexts.orglumenlearning.com | Solvent polarity, nature of nucleophile researchgate.netrsc.org | This compound |

| Palladium-Catalyzed Cyclization | Oxidative addition, reductive elimination nih.gov | Ligands, bases, temperature nih.govresearchgate.net | This compound researchgate.net |

| Radical-Mediated Reaction | Generation of aryl radical nih.gov | Radical initiator, photoredox catalyst tesisenred.netnih.gov | This compound researchgate.net |

| Base-Mediated Reductive Cyclization | Intramolecular nucleophilic attack on nitro group | Strength of base, substrate structure acs.org | Nitroaryl precursors acs.org |

Derivatization and Analog Synthesis Research

Strategies for Functional Group Transformations of the Amino Moiety

The primary amino group in 4-Amino-2-iodobenzonitrile is a key site for derivatization, enabling the introduction of a variety of functional groups through several established synthetic strategies.

N-Acylation: The amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-cyano-3-iodophenyl)acetamide. This modification can be used to protect the amino group during subsequent reactions or to introduce specific functionalities that may alter the electronic properties and biological activity of the molecule.

N-Alkylation: Direct alkylation of the amino group can be accomplished using alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

N-Arylation: The formation of a diarylamine linkage can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govnih.gov This palladium-catalyzed reaction allows for the coupling of the amino group of this compound with a wide range of aryl halides or triflates, providing access to a diverse library of N-aryl derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine (B92270), triethylamine) | N-Acyl-4-amino-2-iodobenzonitrile |

| N-Alkylation (Reductive Amination) | Aldehyde or ketone, reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | N-Alkyl-4-amino-2-iodobenzonitrile |

| N-Arylation (Buchwald-Hartwig Amination) | Aryl halide/triflate, Pd catalyst, ligand, base | N-Aryl-4-amino-2-iodobenzonitrile |

Halogen Exchange and Further Functionalization at the Iodo Position

The iodo substituent on the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgfrontiersin.orgmdpi.comorganic-chemistry.orgnih.govnih.govresearchgate.netclaremont.edu It is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds. The reaction conditions can be tuned to tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of this compound with terminal alkynes, catalyzed by a combination of palladium and copper salts. organic-chemistry.orglibretexts.orgnih.govnih.govjournalirjpac.comrsc.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various functional materials and pharmaceuticals.

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling this compound with alkenes. organic-chemistry.orgwikipedia.orgnih.govfrontiersin.orgrsc.org This palladium-catalyzed reaction typically yields substituted alkenes and is a valuable tool for the synthesis of complex organic molecules.

Buchwald-Hartwig Amination: In addition to N-arylation of the amino group, the iodo position can also participate in Buchwald-Hartwig amination reactions with various primary and secondary amines to introduce a new amino substituent at the 2-position.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | 2-Aryl-4-aminobenzonitrile |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), CuI, base (e.g., Et3N) | 4-Amino-2-(alkynyl)benzonitrile |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), ligand, base | 4-Amino-2-(alkenyl)benzonitrile |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 2,4-Diaminobenzonitrile derivative |

Nitrile Group Modifications and Their Synthetic Utility

The nitrile group of this compound can be transformed into several other important functional groups, significantly expanding its synthetic utility.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. Acid-catalyzed hydrolysis typically leads to the formation of the corresponding carboxylic acid, 4-amino-2-iodobenzoic acid. Basic hydrolysis, on the other hand, initially forms the carboxylate salt, which upon acidification, also gives the carboxylic acid. Under controlled conditions, partial hydrolysis to the amide, 4-amino-2-iodobenzamide, can be achieved.

Reduction: The nitrile group can be reduced to a primary amine, (4-amino-2-iodophenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to benzylamine (B48309) derivatives which are valuable intermediates in medicinal chemistry.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.govmdpi.comorganic-chemistry.orgnih.govmdpi.comresearchgate.netnih.govnih.govekb.eg This reaction, often catalyzed by Lewis acids or performed under thermal conditions, provides access to 5-(4-amino-2-iodophenyl)-1H-tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (complete) | H3O+ or OH-, then H3O+ | Carboxylic acid |

| Hydrolysis (partial) | Controlled acid or base catalysis | Amide |

| Reduction | LiAlH4 or H2/catalyst | Primary amine (benzylamine) |

| [3+2] Cycloaddition | NaN3, Lewis acid or heat | Tetrazole |

Synthesis of Polyfunctionalized Aromatic Scaffolds Incorporating this compound Moieties

The strategic combination of the functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are of great interest in medicinal chemistry.

Quinazolines: 2-Aminobenzonitriles are well-established precursors for the synthesis of quinazolines and their derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgmdpi.comresearchgate.netnih.govrsc.orgnih.govmdpi.com By reacting this compound with various electrophiles, such as aldehydes, ketones, or acid chlorides, followed by cyclization, a range of substituted quinazolines can be prepared. The iodo and amino groups on the quinazoline (B50416) core can be further functionalized to generate a library of diverse compounds.

Benzodiazepines: Similarly, 2-aminobenzonitriles can be utilized in the synthesis of benzodiazepines, a class of compounds with significant pharmacological activities. nih.govrsc.orgnih.govmdpi.comresearchgate.netnih.govrsc.org The synthesis often involves the reaction of the aminobenzonitrile with an α-amino acid derivative or a related synthon, leading to the formation of the seven-membered diazepine (B8756704) ring. The substituents on the final benzodiazepine (B76468) scaffold can be modulated by the choice of the starting materials and subsequent derivatization reactions.

Development of Ligands and Complexing Agents from this compound

The presence of both an amino group and a nitrile group in this compound makes it a suitable starting material for the design and synthesis of various ligands for coordination chemistry.

Schiff Base Ligands: The amino group can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.govjournalirjpac.comrsc.orgekb.egunsri.ac.idnih.govnih.govresearchgate.netmdpi.comnih.govgoogle.com If a salicylaldehyde (B1680747) derivative is used, for example, the resulting Schiff base can act as a bidentate ligand, coordinating to metal ions through the imine nitrogen and the phenolic oxygen. The nitrile group and the iodo substituent can either remain as spectator groups or be further modified to tune the electronic and steric properties of the ligand and its metal complexes.

Advanced Spectroscopic and Crystallographic Research on 4 Amino 2 Iodobenzonitrile Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-Amino-2-iodobenzonitrile, providing detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers a distinct fingerprint of the molecule's hydrogen atoms. In a typical analysis using a deuterated solvent like DMSO-d₆, the aromatic protons of this compound exhibit characteristic chemical shifts and coupling patterns. For instance, reported ¹H NMR data shows signals at approximately δ 7.96 (d, 1H), δ 7.45 (dd, 1H), and δ 6.76 (d, 1H), corresponding to the protons on the benzene (B151609) ring. rsc.org The splitting patterns (d for doublet, dd for doublet of doublets) arise from spin-spin coupling with neighboring protons, allowing for the precise assignment of each proton to its position on the aromatic ring. Additionally, a broad singlet appearing around δ 6.22 (s, 2H) is characteristic of the two protons of the primary amino (-NH₂) group. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. While specific experimental data for the target molecule is not extensively published, analysis of related benzonitrile (B105546) structures allows for the prediction of chemical shifts. rsc.org The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 115-120 ppm. The aromatic carbons will appear between approximately 100 and 150 ppm, with their exact shifts influenced by the attached substituents (amino, iodo, and nitrile groups). The carbon atom bonded to the iodine (C-I) would show a significant shift to a higher field (lower ppm value) compared to an unsubstituted carbon, while the carbon attached to the amino group (C-NH₂) would be shifted to a lower field (higher ppm value).

Interactive Data Table: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.96 | Doublet (d) | 1 | Aromatic H |

| 7.45 | Doublet of Doublets (dd) | 1 | Aromatic H |

| 6.76 | Doublet (d) | 1 | Aromatic H |

| 6.22 | Singlet (s) | 2 | Amino (-NH₂) H |

Data recorded in DMSO-d₆ solvent. rsc.org

Utilization of Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and to monitor its formation during chemical synthesis. guidechem.com

Molecular Ion Peak: In a mass spectrum, the molecular weight of this compound (C₇H₅IN₂) is confirmed by the presence of a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of approximately 243.95 u. guidechem.com High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the molecular formula.

Fragmentation Patterns: Under electron ionization (EI), the molecular ion can undergo fragmentation, providing structural information. The fragmentation of this compound is expected to be influenced by its functional groups. The aromatic ring provides significant stability to the molecular ion. libretexts.org Common fragmentation pathways for aromatic amines and halides may include:

Loss of Iodine: Cleavage of the C-I bond, which is relatively weak, could lead to a significant fragment ion at [M-127]⁺.

Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment at [M-27]⁺.

α-Cleavage: Fragmentation adjacent to the amino group can also occur, though it is less common in aromatic amines compared to aliphatic ones. miamioh.edu

Reaction Monitoring: MS is invaluable for real-time monitoring of chemical reactions that produce or consume this compound. Techniques like direct injection or flow chemistry coupled with a compact mass spectrometer allow chemists to track the appearance of the product's molecular ion peak and the disappearance of reactants. researchgate.net This enables the precise determination of reaction completion, optimization of reaction conditions (like temperature and catalyst loading), and identification of any intermediates or byproducts, ensuring efficient and controlled synthesis.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅IN₂ | guidechem.com |

| Molecular Weight | 244.035 g/mol | guidechem.com |

| Monoisotopic Mass | 243.94975 u | guidechem.com |

| Predicted Fragment | [M-I]⁺ | libretexts.org |

| Predicted Fragment | [M-HCN]⁺ | libretexts.org |

X-ray Crystallography for Precise Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. horiba.com Although a specific crystal structure for this compound is not publicly available, detailed studies on closely related iodo-substituted benzonitriles provide significant insight into the expected molecular geometry and intermolecular interactions.

Molecular Geometry: The analysis would confirm the planarity of the benzene ring and provide precise bond lengths and angles for the entire molecule. The C-I, C-N (amino), and C-C≡N bond lengths and the angles between the substituents on the aromatic ring would be determined with high accuracy.

Intermolecular Interactions: The crystal packing of this compound is likely governed by a combination of non-covalent interactions, which are crucial for the formation of its supramolecular architecture. researchgate.net Based on studies of analogous compounds like 4-iodobenzonitrile (B145841) and 2-amino-4-chlorobenzonitrile (B1265954), the following interactions are anticipated:

Halogen Bonding: A prominent interaction is expected between the electrophilic region (σ-hole) on the iodine atom and the nitrogen atom of the nitrile group of an adjacent molecule (C-I···N≡C). nih.gov This type of halogen bond is a strong, directional interaction that often dictates the formation of molecular chains or networks in the crystal lattice. researchgate.net

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N bonds with the nitrile nitrogen of a neighboring molecule. This is a classic and strong interaction that plays a significant role in organizing molecules in the solid state. analis.com.my

Other Weak Interactions: Weaker C-H···I and C-H···N contacts are also likely to be present, further stabilizing the three-dimensional packing arrangement. nih.gov

Understanding these interactions is fundamental in crystal engineering, as they influence the material's physical properties, such as melting point, solubility, and solid-state reactivity. researchgate.net

Vibrational Spectroscopy (IR, Raman) Studies on Molecular Vibrations and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within the this compound molecule, providing a characteristic "fingerprint" for its identification and structural analysis. horiba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: The primary amino group (-NH₂) typically displays two distinct stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and antisymmetric stretching vibrations of the N-H bonds. For example, the related compound 2-amino-4-chlorobenzonitrile shows bands at 3452 and 3363 cm⁻¹. analis.com.my

C≡N Stretching: The nitrile group has a strong, sharp absorption band in the region of 2210-2260 cm⁻¹. The exact position is sensitive to electronic effects from the other ring substituents. A value of around 2211 cm⁻¹ has been observed for a similar molecule. analis.com.my

C-C Aromatic Stretching: The benzene ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretch is expected to appear at a lower frequency, typically in the 480-610 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of laser light. horiba.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, or vice versa. The symmetric vibrations of the aromatic ring and the C≡N stretch are typically strong in Raman spectra, providing confirmatory data for structural analysis.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Antisymmetric Stretch | ~3450 |

| Amino (-NH₂) | Symmetric Stretch | ~3360 |

| Nitrile (-C≡N) | Stretch | 2210 - 2260 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl-Iodide (C-I) | Stretch | 480 - 610 |

Values are approximate and based on data from analogous compounds. analis.com.my

Electronic Absorption Spectroscopy (UV-Vis) in Reaction Kinetics and Complex Formation Studies

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is a powerful tool for quantitative analysis and studying reaction kinetics.

Electronic Transitions: this compound, with its aromatic ring and functional groups containing lone pairs of electrons (amino) and π-systems (nitrile), exhibits characteristic absorption bands in the UV region. The spectrum is expected to be dominated by:

π → π* transitions: These high-energy transitions occur within the aromatic π-system and are typically observed as strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino or nitrile group) to an anti-bonding π* orbital. These bands are generally weaker in intensity. analis.com.my The presence of the amino group (an auxochrome) and the iodine atom can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzonitrile.

Application in Reaction Kinetics: UV-Vis spectroscopy is an excellent method for monitoring the rate of a chemical reaction, provided that the reactant or product absorbs light in the UV-Vis range. sapub.org By monitoring the change in absorbance at a specific wavelength corresponding to this compound over time, the reaction rate can be determined. thermofisher.com This is particularly useful for studying reactions where the compound is formed or consumed, allowing for the determination of rate constants, reaction orders, and activation energies. For example, in a Suzuki coupling reaction where this compound is a reactant, the rate of its consumption could be tracked by the decrease in its characteristic absorbance. researchgate.net

Complex Formation Studies: Changes in the UV-Vis spectrum can also indicate the formation of complexes. If this compound binds to a metal ion or another molecule, the electronic environment of the chromophore changes, leading to shifts in the absorption maximum (λ_max) and/or changes in molar absorptivity. By titrating a solution of the compound with a binding partner and observing the spectral changes, one can determine the stoichiometry and stability constant of the resulting complex.

Theoretical and Computational Chemistry Studies of 4 Amino 2 Iodobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like 4-Amino-2-iodobenzonitrile. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute a range of electronic descriptors. analis.com.my These calculations provide a detailed picture of the molecule's stability, charge distribution, and reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. For substituted benzonitriles, these orbitals are typically delocalized over the aromatic ring system.

Furthermore, Natural Bond Orbital (NBO) analysis and Mulliken population analysis reveal the distribution of electron density across the molecule. analis.com.mynih.gov In this compound, the nitrogen atoms of the amino and nitrile groups, along with the iodine atom, are regions of significant electronic activity. The nitrogen atoms, being highly electronegative, typically exhibit negative partial charges, marking them as potential sites for nucleophilic attack. analis.com.my Global reactivity descriptors, calculated from HOMO and LUMO energies, quantify the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of Substituted Benzonitriles (Illustrative Data)

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Chemical Potential (µ) | Describes the tendency of electrons to escape from a system. | -3.5 to -4.5 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.0 to 2.5 eV |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | 2.5 to 3.5 eV |

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. researcher.life By simulating the motion of atoms and molecules, MD provides insights that are inaccessible through static quantum chemical calculations. nih.gov

For a relatively rigid molecule like this compound, conformational analysis via MD can explore the rotation around single bonds, such as the C-NH2 bond, and the slight puckering of the aromatic ring. These simulations, performed at various temperatures, can reveal the most stable conformations and the energy barriers between them. nih.gov The radius of gyration, calculated during the simulation, can confirm the molecule's tendency to maintain a compact, folded conformation. nih.gov

MD simulations are particularly valuable for understanding solvent effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the solute's conformation and properties. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the nitrogen atoms of the amino and nitrile groups. nih.govchemrxiv.org This provides a detailed picture of the solvation shell and the specific hydrogen bonding interactions between the solute and the solvent, which can significantly impact the molecule's reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design in Synthetic Pathways

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For a molecule like this compound, which can serve as a building block in the synthesis of more complex molecules, QSAR can be a powerful tool for rational design. nih.govnih.govmdpi.com

The QSAR process involves several steps:

Data Set Generation: A series of derivatives of this compound would be synthesized or computationally designed.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment, HOMO/LUMO energies from DFT), and topological indices. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to a measured activity (e.g., reaction yield, binding affinity to a target).

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable.

By developing a validated QSAR model, chemists can predict the properties or activities of new, unsynthesized derivatives of this compound. This in silico screening helps to prioritize which compounds are most promising for synthesis, thereby saving significant time and resources in the development of new materials or pharmaceutically active compounds. nih.govmdpi.com

Computational Investigations of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The substituents on the this compound ring—iodine, amino, and nitrile groups—are all capable of participating in significant non-covalent interactions that dictate its solid-state structure and molecular recognition properties. Computational methods are essential for characterizing these interactions.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. This interaction involves the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a nitrile group on a neighboring molecule. researchgate.net Studies on the related compound 4-iodobenzonitrile (B145841) have shown that C−I···N halogen bonds are a key feature of its crystal structure, forming chains of molecules. nih.gov DFT calculations can be used to determine the geometry and energy of these halogen bonds, confirming their strength and directionality.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Interaction Energy |

|---|---|---|---|

| Halogen Bond | C-I | N≡C | -3 to -5 kcal/mol |

| Hydrogen Bond | N-H | N≡C | -4 to -6 kcal/mol |

| Hydrogen Bond | N-H | N (amino) | -3 to -5 kcal/mol |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | -1 to -3 kcal/mol |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides highly accurate predictions of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures and understand their vibrational and electronic behavior.

Vibrational Spectroscopy: DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. chemrxiv.org A detailed analysis of the vibrational modes of 4-amino-2-chlorobenzonitrile, a close analog, has shown excellent agreement between theoretical predictions and experimental results after applying a scaling factor to the computed frequencies. researchgate.net The calculated potential energy distribution (PED) allows for the unambiguous assignment of each vibrational band to specific atomic motions, such as C≡N stretching, N-H stretching, and C-I stretching. nih.gov Periodic DFT calculations on 4-iodobenzonitrile have successfully reproduced experimental Raman spectra, particularly the modes involving the C-I and I···N stretching vibrations. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* transitions within the aromatic system. analis.com.my

NMR Spectroscopy: While experimental 1H NMR spectra are available for this compound, chemicalbook.com computational methods can also predict NMR chemical shifts. These calculations provide another layer of validation for the optimized molecular structure.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative for Substituted Benzonitriles)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3452 |

| N-H Symmetric Stretch | ~3360 | ~3363 |

| C≡N Stretch | ~2220 | ~2211 |

| C-N Stretch | ~1300 | ~1290 |

| C-I Stretch | ~230 | ~230-240 |

Note: Experimental values are based on data for analogous compounds like 2-amino-4-chlorobenzonitrile (B1265954) and 4-iodobenzonitrile. analis.com.mynih.gov

Applications in Contemporary Organic Synthesis Research

4-Amino-2-iodobenzonitrile as a Building Block for Heterocyclic Systems

The strategic placement of reactive functional groups makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile or directing group, while the ortho-iodine is a prime site for metal-catalyzed cross-coupling and cyclization reactions.

Fused carbazoles are significant structural motifs found in many biologically active natural products and functional materials. One advanced strategy for their synthesis involves a palladium-catalyzed domino reaction, which can be described as a hydroamination-double hydroarylation sequence. In this process, this compound can be reacted with cyclic ketones. The reaction proceeds through a dehydrogenative aromatization followed by a dual C(sp²)-H functionalization process to construct the carbazole (B46965) framework in a single pot. nih.govresearchgate.net This method is highly efficient and avoids the need for pre-functionalized starting materials, offering a direct route to complex carbazoles. nih.gov

The general mechanism involves the initial formation of an enamine from the aniline (B41778) and the ketone, followed by palladium-catalyzed dehydrogenation to form a diarylamine intermediate. This intermediate then undergoes a twofold intramolecular C-H activation/C-C bond formation to yield the fused carbazole system. researchgate.net

Table 1: Representative Palladium-Catalyzed Domino Carbazole Synthesis This table is based on analogous reactions as direct data for this compound was not available in the cited literature.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Arylamine | Cyclohexanone | Pd(OAc)₂ / Oxidant | Tetrahydrocarbazole | Good |

The structure of this compound is well-suited for intramolecular cyclization reactions, or cycloisomerizations, to form various heterocyclic intermediates. By first attaching an alkyne-containing side chain to the amino group, the resulting N-alkynyl aniline can undergo cyclization. This process can be promoted by a base, which catalyzes the tautomerization of the alkyne to a more reactive allene (B1206475) intermediate. This allene can then undergo a [4+2]-cycloaddition with the tethered nitrile group, leading to the formation of a new, fused pyridine (B92270) ring system. Such transformations provide access to complex pyrido-fused heteroaromatics, which are valuable scaffolds in medicinal chemistry.

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. Palladium-catalyzed carbonylative coupling reactions provide a modern and efficient route to these scaffolds. This compound, as a substituted 2-iodoaniline (B362364), is an excellent substrate for these transformations. In a four-component reaction, a 2-iodoaniline can be coupled with an amine and a carbon monoxide source (e.g., trimethyl orthoformate) in the presence of a palladium catalyst to construct the quinazoline (B50416) core. This method demonstrates good tolerance for various functional groups on the aniline substrate.

The reaction mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the iodoaniline. Subsequent insertion of carbon monoxide and reaction with the amine component leads to a key intermediate that undergoes intramolecular condensation to form the final quinazoline product.

The indole (B1671886) nucleus is one of the most ubiquitous heterocycles in nature and medicinal chemistry. The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring by coupling a 2-iodoaniline with a disubstituted alkyne. This compound is a suitable starting material for this reaction, allowing for the synthesis of indoles with amino and cyano functionalities. This reaction is known for its versatility and high regioselectivity, typically placing the sterically larger substituent of the alkyne at the 2-position of the indole ring.

The catalytic cycle involves the oxidative addition of palladium(0) to the 2-iodoaniline, followed by coordination and syn-insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization where the amino group displaces the halide, and subsequent reductive elimination regenerates the catalyst and yields the 2,3-disubstituted indole. This method has been utilized in the synthesis of complex molecules, including pyrroloiminoquinone alkaloids. nih.govacs.orgresearchgate.net

Table 2: Key Steps in Larock Indole Synthesis

| Step | Description |

|---|---|

| 1 | Oxidative addition of Pd(0) to the C-I bond of this compound. |

| 2 | Coordination and regioselective syn-insertion of a disubstituted alkyne. |

| 3 | Intramolecular cyclization via nucleophilic attack of the amino group. |

Its Role in Asymmetric Synthesis and Organocatalysis

Asymmetric synthesis, particularly organocatalysis, has become a cornerstone of modern chemistry for producing enantiomerically pure compounds. nih.govnih.gov While specific documented examples utilizing this compound in organocatalytic reactions are limited, its structure suggests potential applications. The primary amino group could interact with chiral catalysts, such as phosphoric acids or thioureas, to participate in stereoselective transformations. researchgate.netbeilstein-journals.org

For instance, the amine could act as a nucleophile in asymmetric Michael additions to α,β-unsaturated carbonyl compounds. A chiral organocatalyst would activate the electrophile and control the facial selectivity of the nucleophilic attack by the aniline, leading to a chiral product. Similarly, the benzonitrile (B105546) moiety, activated by the ortho-iodine and para-amino group, could potentially engage as an electrophile in cascade reactions initiated by a chiral catalyst. mdpi.com The development of such reactions would provide novel pathways to chiral heterocyclic structures.

Research on this compound in Multi-Step Synthesis of Complex Molecules

The synthesis of complex natural products often requires robust and versatile building blocks that can be elaborated through multiple synthetic steps. This compound serves as a valuable precursor in the synthesis of intricate marine alkaloids, such as those belonging to the pyrroloiminoquinone family, which includes the makaluvamines and discorhabdins. nih.govnih.gov These compounds exhibit potent cytotoxic and topoisomerase inhibitory activities, making them important targets for total synthesis.

In a convergent synthetic strategy towards makaluvamines, a substituted iodoaniline, analogous to this compound, is a key starting material. nih.govacs.orgresearchgate.net The synthesis commences with a Larock indole synthesis to construct the core indole structure with the required substituents in place. This indole is then subjected to a series of transformations, including oxidation to an indoloquinone, azidation, and a Staudinger reduction/cyclodehydration cascade, to build the complete tricyclic pyrroloiminoquinone skeleton. acs.org The use of a pre-functionalized iodoaniline like this compound in such a sequence allows for the efficient and controlled assembly of these complex molecular architectures.

Intermediacy in the Research for Biologically Active Compounds (Synthetic Aspects Only)

This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. Research has demonstrated its role in the development of molecules targeting the androgen receptor (AR), which is pivotal in the progression of prostate cancer. nih.govresearchgate.net

A key application involves the synthesis of potent AR antagonists and Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins. nih.gov The synthesis of these complex molecules begins with the preparation of this compound itself. The common route involves the conversion of 2-iodo-4-nitroaniline (B1222051) to 2-iodo-4-nitrobenzonitrile (B3041467) via a Sandmeyer reaction, followed by the reduction of the nitro group using reagents like tin(II) chloride dihydrate to yield the target intermediate, this compound. nih.govresearchgate.net

Once obtained, the intermediate undergoes further transformations. For instance, it can be reacted with methacryloyl chloride in an acylation reaction to form N-(4-cyano-3-iodophenyl)acrylamide. nih.gov This acrylamide (B121943) derivative is a key precursor that can undergo subsequent epoxidation and ring-opening reactions to build more complex structures, eventually leading to bicalutamide (B1683754) analogs which are known AR antagonists. nih.gov These analogs are then further elaborated into PROTACs by linking them to a ligand for an E3 ubiquitin ligase, such as thalidomide. nih.govresearchgate.net

In a separate synthetic approach towards potent AR antagonists, this compound is reacted with furan-2,5-dione in acetic acid. researchgate.net This reaction forms 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-iodobenzonitrile, which then serves as a dienophile in a Diels-Alder reaction with 2,5-dimethylfuran (B142691) to construct a [2.2.1]-oxabicyclo imide core, a scaffold found in a series of potent AR antagonists. researchgate.net

The table below details the compounds involved in these synthetic pathways starting from this compound.

| Compound Name | Role in Synthesis | Starting Material | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Key Intermediate | 2-Iodo-4-nitrobenzonitrile | Nitro group reduction | nih.govresearchgate.net |

| N-(4-cyano-3-iodophenyl)acrylamide | Intermediate | This compound | Acylation with methacryloyl chloride | nih.gov |

| 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-iodobenzonitrile | Intermediate | This compound | Reaction with furan-2,5-dione | researchgate.net |

| Bicalutamide Analog-Thalidomide PROTACs | Final Biologically Active Compound | N-(4-cyano-3-iodophenyl)acrylamide | Multi-step synthesis including epoxidation, ring-opening, and ligation | nih.govresearchgate.net |

| [2.2.1]-Oxabicyclo imide-based AR Antagonists | Final Biologically Active Compound | 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-iodobenzonitrile | Diels-Alder reaction and further modifications | researchgate.net |

Contribution to Agrochemical Research (Synthetic Aspects Only)

Following a comprehensive review of scientific literature and patent databases, no specific synthetic applications of this compound (CAS 300627-48-9) in the field of agrochemical research were identified. While related aminobenzonitrile isomers are utilized as intermediates in the synthesis of herbicides and insecticides, the specific substitution pattern of this compound does not appear in the documented synthetic routes for current or developmental agrochemicals found within the scope of this search.

Applications in Materials Science Research

Integration of 4-Amino-2-iodobenzonitrile into Advanced Polymer Synthesis (Research Methods)

There is no available research detailing the integration of this compound as a monomer or comonomer in advanced polymer synthesis. Methodologies such as controlled radical polymerization, condensation polymerization, or post-polymerization modification utilizing this specific compound have not been reported in the scientific literature. While the molecule possesses functional groups (amino and iodo) that could potentially be used for polymerization, established methods and research findings for such processes are absent from the available data.

Contribution to the Development of Sensor Technologies (Synthetic Methodology)

There is no documented evidence of this compound contributing to the development of sensor technologies. Synthetic methodologies for creating chemosensors, biosensors, or fluorescent probes from this compound are not described in the available research. Its potential utility as a building block for sensor applications remains unexplored in the scientific literature.

Supramolecular Chemistry and Crystal Engineering with 4 Amino 2 Iodobenzonitrile

Design and Synthesis of Supramolecular Assemblies Involving Halogen Bonding